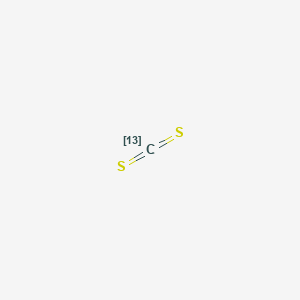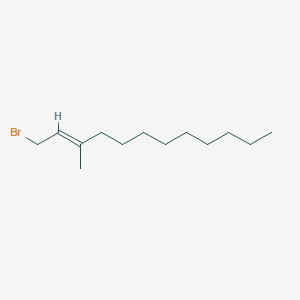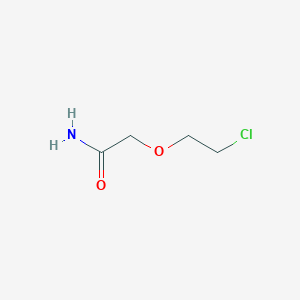
Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate, also known as ethyl hodgkinsone, is a quinoline derivative. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate involves several precursors such as ethyl 4-hydroxy-6,7-dimethylquinoline-3-carboxylate, 3,4-Dimethylaniline, and Diethyl ethoxymethylenemalonate . The synthesis process is documented in the Medicinal Chemistry Research, 1999, vol. 9, # 3 p. 186 - 202 .Molecular Structure Analysis
The molecular formula of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is C14H14ClNO2 . The InChI Code is 1S/C14H14ClNO2/c1-4-18-14(17)10-7-16-11-6-8(2)5-9(3)12(11)13(10)15/h5-7H,4H2,1-3H3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate is involved in various synthesis processes. It is used in the Gould-Jacobs reaction under microwave-assistance, catalyzed by aluminium metal, to synthesize Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate (Song Bao-an, 2012). Another study demonstrates its role in the facile and inexpensive synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives (W. Gao, J. Liu, Yun Jiang, Yang Li, 2011). Furthermore, its derivatives have been analyzed through NMR studies, revealing insights into their chemical structures and reactions (B. Podányi, G. Keresztúri, L. Vasvári-Debreczy, I. Hermecz, G. Tóth, 1996).
Antibacterial Potential
Some derivatives of Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate have shown potential as antibacterial agents. Ethyl-2-chloroquinoline-3-carboxylates, derived from it, exhibit moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera (V. Krishnakumar, F. N. Khan, B. Mandal, Sukanya Mitta, Ramu Dhasamandha, Vindhya Nanu Govindan, 2012).
Pharmaceutical Synthesis
Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate plays a role in pharmaceutical synthesis. For example, it is used in the preparation of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, which have significant antibacterial activities (H. Koga, A. Itoh, S. Murayama, S. Suzue, T. Irikura, 1980).
Chemical Conversion Studies
This compound is also investigated in chemical conversion studies. For instance, its conversion into various products was explored by heating in DMSO with or without Bu_4NI, and the influence of different solvents on the product ratios was examined (Guo Hui, 1991).
Novel Synthesis Methods
Novel synthesis methods involving Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate have been developed. This includes the unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate from the Friedländer reaction (Yang Li, Shiyu Dong, B. Tang, Hongtao Zou, Wenting Jiang, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-12-6-9(3)8(2)5-10(12)13(11)15/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLDBGFOOSNCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C(=CC2=C1Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481352 | |
| Record name | Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |
CAS RN |
26893-15-2 | |
| Record name | Ethyl 4-chloro-6,7-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)









